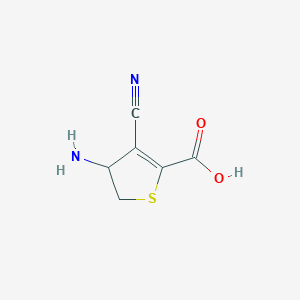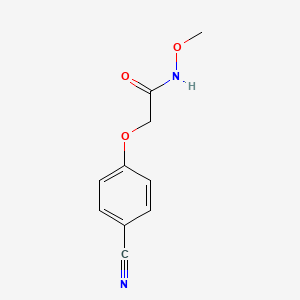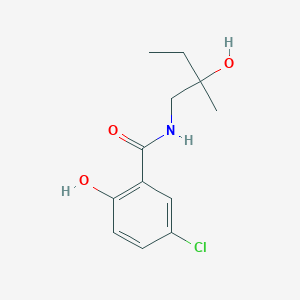![molecular formula C9H11N3 B14909392 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By binding to these receptors, 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
- 6-Bromofuro[3,2-b]pyridin-2-yl)methanol
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Compared to these compounds, 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is unique due to its specific amine substitution, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-3-2-7-4-5-11-9(7)12-8/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
GXDQYVDEARNRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)


![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
